Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate
Description
Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate is a benzofuran derivative featuring a cyclohexanecarboxamide substituent at the 3-position and an ethyl ester group at the 2-position of the benzofuran core. Benzofuran scaffolds are renowned for their pharmacological relevance, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
ethyl 3-(cyclohexanecarbonylamino)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-2-22-18(21)16-15(13-10-6-7-11-14(13)23-16)19-17(20)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHKHIKFXQJJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate typically involves the reaction of benzofuran derivatives with cyclohexanecarboxylic acid and ethyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various substituted benzofuran compounds .
Scientific Research Applications
Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs of Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate include:
Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate (CAS 126062-22-4): Substituted with amino, bromo, and chloro groups, this derivative exhibits antimicrobial activity .
Ethyl 3-methyl-4-(3-(pyridin-3-ylmethylamino)propoxy)benzofuran-2-carboxylate (CAS 279230-20-5): Incorporates a pyridine-methylamino-propoxy chain, likely influencing receptor selectivity .
Ethyl 3-(acetamidomethyl)benzofuran-2-carboxylate : Features an acetamidomethyl group, studied for its reactivity in catalytic hydrogenation .
Physicochemical Properties
- Stability : Unlike ethyl benzofuran-2-carboxylate derivatives prone to hydrolysis (e.g., reports hydrolysis of the furan ring in DMF/water), the cyclohexane carboxamide may confer resistance to nucleophilic attack .
- Crystallinity : Derivatives like Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate exhibit well-defined crystal structures, suggesting that steric groups (e.g., cyclohexane) enhance crystallinity .
Biological Activity
Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural combination of a benzofuran core and a cyclohexanecarboxamido group, which may enhance its binding affinity to various biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉N₁O₃
- Molecular Weight : Approximately 313.36 g/mol
- Functional Groups : Benzofuran, cyclohexanecarboxamide, ethyl ester
The structural characteristics of this compound suggest diverse reactivity patterns, which are essential for its biological interactions and potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds with a benzofuran structure often exhibit a range of biological activities, including:
- Anti-inflammatory properties
- Analgesic effects
- Antimicrobial activity
The cyclohexanecarboxamido moiety may further enhance these properties by improving the compound's interaction with specific receptors or enzymes in biological systems.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound can inhibit enzyme activity by binding to their active sites.
- Modulation of Cellular Pathways : By interacting with specific proteins or nucleic acids, it can influence various cellular processes, potentially leading to therapeutic outcomes .
Anticancer Activity
Several studies have explored the anticancer potential of benzofuran derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 20 |
| This compound | HeLa (cervical cancer) | 15 |
These results suggest that the compound may serve as a lead candidate for further drug development targeting specific cancers .
Antimicrobial Properties
Preliminary evaluations have indicated potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features may contribute to its efficacy in disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings highlight the compound's versatility as an antimicrobial agent, warranting further exploration in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
